
Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic ring containing nitrogen atoms. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the imidazole ring imparts unique chemical properties to the compound, making it a valuable subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime typically involves the reaction of acetaldehyde with O-(2-(1H-imidazol-1-yl)phenyl) hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The process is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification steps such as crystallization or distillation are often necessary to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitriles or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated imidazole derivatives.
Aplicaciones Científicas De Investigación
Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
- Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime
- 1-(1H-Imidazol-2-yl)ethanone
- 2-(1H-Imidazol-1-yl)acetic acid
Comparison: this compound is unique due to its specific structure, which includes both an oxime and an imidazole ring. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, 1-(1H-Imidazol-2-yl)ethanone lacks the oxime group, which may result in different reactivity and biological activity. Similarly, 2-(1H-Imidazol-1-yl)acetic acid has a carboxylic acid group instead of an oxime, leading to variations in its chemical behavior and applications.
Propiedades
Fórmula molecular |
C11H11N3O |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
(E)-N-(2-imidazol-1-ylphenoxy)ethanimine |
InChI |
InChI=1S/C11H11N3O/c1-2-13-15-11-6-4-3-5-10(11)14-8-7-12-9-14/h2-9H,1H3/b13-2+ |
Clave InChI |
NEROCWKEVNOXKD-XNJYKOPJSA-N |
SMILES isomérico |
C/C=N/OC1=CC=CC=C1N2C=CN=C2 |
SMILES canónico |
CC=NOC1=CC=CC=C1N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide](/img/structure/B12941974.png)
![2-Bromo-1-{2-[(butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12941978.png)
![1,4-Pentadiyn-3-ol, 1,5-bis[4-(dimethylamino)phenyl]-](/img/structure/B12941986.png)
![4-Oxaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B12941988.png)



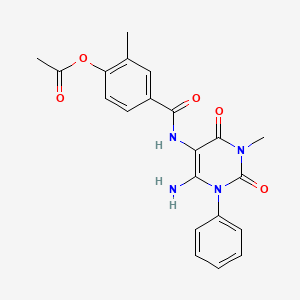
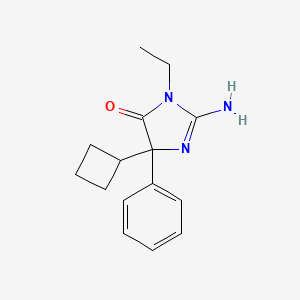
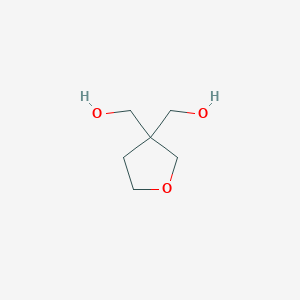
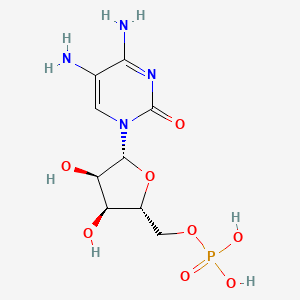
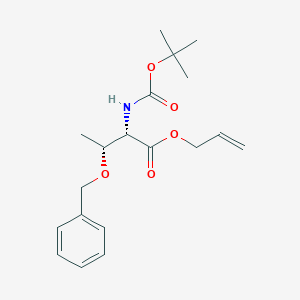
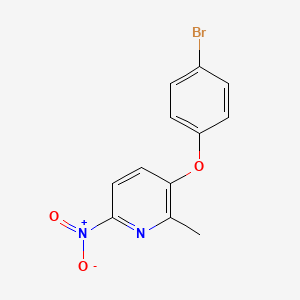
![8-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B12942043.png)
